molecular formula C14H13BrClF2NO2S B2676406 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE CAS No. 1323330-62-6

1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE

Cat. No.: B2676406
CAS No.: 1323330-62-6
M. Wt: 412.67
InChI Key: PKCQZYCJELXPMT-UHFFFAOYSA-N
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Description

Evolution of Halogenated Phenoxy-Pyridinyl Derivatives in Drug Discovery

The strategic incorporation of halogen atoms into aromatic systems has revolutionized medicinal chemistry by enhancing molecular stability, bioavailability, and target affinity. Halogenated phenoxy-pyridinyl derivatives, in particular, have emerged as critical scaffolds due to their electronic tunability and capacity for regioselective functionalization. Early work in this field focused on pentafluoropyridine-based systems, which demonstrated precise regioselectivity in aryl bromide installations and compatibility with transition metal-mediated couplings. These studies revealed that fluorinated pyridines exhibit unique electronic properties, enabling chemo-selective transformations such as Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions (SNAr).

The introduction of bromine and fluorine at specific positions on phenoxy rings further expanded synthetic possibilities. For instance, bromine’s electron-withdrawing effects enhance electrophilic reactivity at adjacent positions, while fluorine’s electronegativity improves metabolic stability and membrane permeability. Computational modeling of halogenated phenylpyridines has provided critical insights into their electronic landscapes, with molecular orbital analyses guiding the design of derivatives optimized for CNS penetration and reduced cardiotoxicity.

Table 1: Key Advances in Halogenated Phenoxy-Pyridinyl Chemistry

Year Development Impact on Drug Design
2022 Regioselective bromination of pentafluoropyridine Enabled modular synthesis of polyarylenes
2023 Pyridine-based BPA variants for CNS targeting Improved BBB penetration and solubility
2024 Late-stage halogenation of pharmaceuticals Streamlined derivatization of complex APIs

Historical Development of Sulfanyl-Containing Pharmaceutical Agents

Sulfanyl (thioether) groups have become indispensable in drug design due to their dual role as hydrogen bond acceptors and contributors to conformational rigidity. Early applications focused on angiotensin-converting enzyme (ACE) inhibitors, where the sulfhydryl moiety enhanced zinc-binding affinity. The evolution of sulfanyl-containing agents accelerated with the discovery of their utility in modulating pharmacokinetic properties, particularly in CNS-targeted therapeutics.

Recent innovations include the integration of pyridinylsulfanyl groups into scaffolds such as benzoyl-phenoxy-acetamides (BPAs), where sulfur’s polarizability improves water solubility without compromising lipophilicity. Computational studies using frontier molecular orbital (FMO) theory have quantified the nucleophilic reactivity of aminopyridines, enabling rational design of sulfanyl-linked conjugates. For example, coupling fenofibric acid derivatives with pyridinylamines via sulfanyl bridges has yielded compounds with enhanced metabolic stability and target engagement.

Emergence of 1-(4-Bromo-2,6-Difluorophenoxy)-3-(Pyridin-2-Ylsulfanyl)Propan-2-Ol Hydrochloride in Research Literature

The convergence of halogenated phenoxy-pyridinyl and sulfanyl chemistries culminated in the development of this compound. This compound exemplifies modern strategies for balancing electronic effects and steric demands:

  • The 4-bromo-2,6-difluorophenoxy moiety provides a rigid, electron-deficient aromatic system amenable to SNAr reactions, while bromine serves as a synthetic handle for further derivatization.
  • The pyridin-2-ylsulfanyl group enhances solubility through nitrogen’s lone pair interactions and sulfur’s capacity for hydrophobic packing.
  • The propan-2-ol backbone introduces a chiral center, enabling stereoselective interactions with biological targets, while the hydrochloride salt improves crystallinity and bioavailability.

Synthetic routes to this compound likely leverage methodologies from related systems:

  • Halogenation : Selective installation of bromine and fluorine via phosphine-mediated C–H functionalization, as demonstrated in pyridine late-stage modifications.
  • Coupling : Pd-catalyzed cross-coupling or SNAr reactions to assemble the phenoxy-sulfanyl-propanol core.
  • Salt Formation : Protonation with hydrochloric acid to stabilize the tertiary alcohol and pyridine nitrogen.

Table 2: Structural Features and Functional Roles

Component Functional Role Synthetic Origin
4-Bromo-2,6-difluorophenoxy Electron-deficient aromatic core Regioselective halogenation
Pyridin-2-ylsulfanyl Solubility enhancer & H-bond acceptor Thiol-disulfide exchange
Propan-2-ol hydrochloride Chirality & salt formation Epoxide ring-opening

Properties

IUPAC Name

1-(4-bromo-2,6-difluorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF2NO2S.ClH/c15-9-5-11(16)14(12(17)6-9)20-7-10(19)8-21-13-3-1-2-4-18-13;/h1-6,10,19H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCQZYCJELXPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(COC2=C(C=C(C=C2F)Br)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2,6-difluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Thioether Formation: The phenoxy intermediate is then reacted with a pyridine-2-thiol derivative under suitable conditions to form the thioether linkage.

    Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE can undergo various types of chemical reactions:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, while reduction can lead to the formation of thiol derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and thiol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 1-(4-Bromo-2,6-difluorophenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride exhibit significant anticancer properties. Studies indicate that the presence of halogen atoms (like bromine and fluorine) can enhance the biological activity of phenolic compounds against various cancer cell lines. For instance, derivatives of phenolic compounds have been reported to inhibit cell proliferation in human cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against bacteria and fungi. The presence of the pyridine ring and the sulfur atom may contribute to increased interaction with microbial enzymes or receptors, leading to inhibition of growth . In vitro studies have demonstrated that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.

Biochemical Research

This compound can serve as a useful tool in biochemical research due to its ability to interact with specific biological targets. For example, it may be utilized in studies investigating the inhibition of specific enzymes or receptors involved in disease pathways. The compound's unique functional groups allow for targeted modifications that can enhance its specificity and potency against particular biological targets.

Case Studies

StudyApplicationFindings
RSC Advances (2015)AnticancerCompounds with similar structures showed significant inhibition of cancer cell lines through apoptosis induction .
Journal of Medicinal Chemistry (2020)AntimicrobialDerivatives exhibited potent antibacterial activity against Staphylococcus aureus and E. coli .
Biochemical Journal (2021)Enzyme InhibitionInvestigated the interaction with protein kinases; showed potential as a selective inhibitor .

Mechanism of Action

The mechanism of action of 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE depends on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Halogenation Patterns and Electronic Effects

  • Target Compound vs. Benzamide Derivative : The target’s bromo- and difluorophenoxy group provides moderate electron-withdrawing effects, enhancing stability while maintaining reactivity.

Backbone and Functional Group Influence

  • Propan-2-ol Backbone : The hydroxyl group in the target and ’s compound enhances aqueous solubility compared to the benzamide’s amide group, which may prioritize hydrogen bonding over solubility .
  • Thioether vs. Amine Groups : The target’s pyridinylsulfanyl group introduces sulfur-mediated electronic effects (e.g., polarizability), whereas ’s pyrrolidine amine focuses on basicity and salt formation .

Heterocyclic Components

  • Pyridinylsulfanyl vs.

Salt Form and Solubility

  • Both the target and ’s compound utilize hydrochloride salts , suggesting optimized solubility for biological applications. In contrast, the benzamide derivative lacks a salt form, which may limit its formulation versatility .

Biological Activity

1-(4-Bromo-2,6-difluorophenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride is a compound of interest due to its potential biological activity. The compound features a unique structural composition that may influence its pharmacological properties. This article reviews available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12BrF2NOS
  • Molecular Weight : 351.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have shown inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine synthesis pathway and has implications in cancer and autoimmune diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. For example, a study demonstrated that derivatives with similar functional groups exhibited significant cytotoxic effects against human cancer cell lines, suggesting that the compound may also possess anticancer properties .

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

Case Studies

  • Case Study on Anticancer Activity : A recent study focused on a series of pyridine derivatives, including compounds similar to the target compound. The results indicated a dose-dependent response in tumor reduction when administered to mice bearing xenografts of human breast cancer .
  • Case Study on Inhibition of DHODH : Another investigation highlighted the role of related compounds as inhibitors of DHODH, demonstrating significant antiviral activity against measles virus replication in vitro. This suggests that the target compound may also exhibit similar antiviral properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodological Answer : Synthesis should follow multi-step protocols, starting with nucleophilic substitution for the bromo-difluorophenoxy moiety, followed by thiol-ene coupling for pyridinylsulfanyl incorporation. Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in ethanol/water. Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can structural elucidation be performed to confirm the compound’s configuration?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to resolve aromatic protons (e.g., pyridinyl H-3 at δ 8.2–8.4 ppm) and stereochemistry of the propan-2-ol backbone.
  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess this compound’s persistence and bioaccumulation?

  • Methodological Answer : Adopt a tiered approach:

  • Laboratory Studies : Measure hydrolysis rates (pH 4–9 buffers, 25–50°C), photodegradation (UV light, λ=254 nm), and soil sorption coefficients (OECD Guideline 106).
  • Field Studies : Use radiolabeled compound (¹⁴C) to track distribution in aquatic/terrestrial microcosms. Analyze biotic/abiotic compartments via LC-MS/MS .
  • Modeling : Apply QSAR models (e.g., EPI Suite) to predict bioaccumulation factors (BCF) .

Q. What strategies resolve contradictions in spectral data or bioactivity results across studies?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate NMR shifts with structurally analogous compounds (e.g., 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride) to identify substituent effects .
  • Computational Chemistry : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model electronic environments and predict NMR/IR spectra .
  • Meta-Analysis : Systematically review literature using PRISMA guidelines to identify methodological variability (e.g., solvent polarity in bioassays) .

Q. How can the compound’s mechanism of action in biological systems be elucidated?

  • Methodological Answer :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorogenic substrates.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs).
  • Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., oxidative stress markers) .

Q. What theoretical frameworks guide hypothesis generation for this compound’s reactivity or interactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : Predict reactivity sites (e.g., nucleophilic attack at electron-deficient pyridinyl sulfur) using HOMO/LUMO gaps.
  • Hard-Soft Acid-Base (HSAB) Theory : Rationalize ligand-substrate interactions (e.g., affinity for metal ions in catalytic systems) .

Experimental Design & Data Analysis

Q. How should multi-factor experiments be structured to study synergistic effects with other chemicals?

  • Methodological Answer : Use a factorial design (e.g., 2³ design) varying concentration, pH, and temperature. Analyze interactions via ANOVA and response surface methodology (RSM). Include positive/negative controls (e.g., solvent-only and reference inhibitors) .

Q. What statistical approaches are robust for analyzing dose-response relationships in toxicological studies?

  • Methodological Answer :

  • Probit Analysis : Fit sigmoidal curves to mortality data (e.g., LC₅₀ calculations).
  • Benchmark Dose (BMD) Modeling : Identify thresholds for chronic toxicity using EPA’s BMDS software .

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